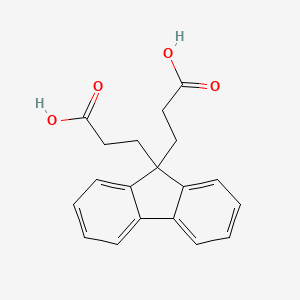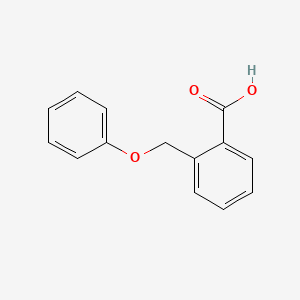
Rhodanine, 3-(p-ethoxyphenyl)-
Übersicht
Beschreibung
Rhodanine, 3-(p-ethoxyphenyl)- is a heterocyclic compound that belongs to the rhodanine family. Rhodanine itself is a five-membered ring containing a thiazolidine core with a thioxo group on the second carbon and a carbonyl group on the fourth carbon. The 3-(p-ethoxyphenyl) derivative features a para-ethoxyphenyl group attached to the third carbon of the rhodanine ring. This compound is known for its diverse biological and pharmacological properties .
Wirkmechanismus
Target of Action
Rhodanine, 3-(p-ethoxyphenyl)-, is a derivative of rhodanine, a five-membered heterocyclic molecule . The primary targets of this compound are proteins that contain nucleophilic residues . These proteins play a crucial role in various biological processes, including enzymatic activity and cell signaling .
Mode of Action
The compound interacts with its targets through a process known as Michael addition . This involves the addition of a nucleophile, in this case, the protein residues, to the exocyclic double bond of the rhodanine ring . This interaction results in changes to the protein’s function, which can have various downstream effects .
Biochemical Pathways
Rhodanine derivatives, including Rhodanine, 3-(p-ethoxyphenyl)-, have been found to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity . This inhibition can affect various biochemical pathways, particularly those involved in cell migration and invasion .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents such as acetone, chloroform, and ethanol. These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of PRL-3 enzymatic activity by Rhodanine, 3-(p-ethoxyphenyl)- can result in the suppression of cell migration and invasion . This makes the compound potentially useful in the treatment of conditions characterized by abnormal cell migration and invasion, such as cancer .
Action Environment
The action of Rhodanine, 3-(p-ethoxyphenyl)- can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents suggests that its action may be enhanced in lipid-rich environments.
Biochemische Analyse
Biochemical Properties
Rhodanine, 3-(p-ethoxyphenyl)-, plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of Rhodanine, 3-(p-ethoxyphenyl)-, is with enzymes involved in metabolic pathways. For instance, it has been shown to inhibit aldose reductase, an enzyme that plays a key role in the polyol pathway of glucose metabolism . This inhibition can help in managing complications related to diabetes. Additionally, Rhodanine, 3-(p-ethoxyphenyl)-, interacts with various proteins through non-specific binding, which can modulate their activity and affect cellular processes .
Cellular Effects
Rhodanine, 3-(p-ethoxyphenyl)-, exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Rhodanine, 3-(p-ethoxyphenyl)-, can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation and apoptosis . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Rhodanine, 3-(p-ethoxyphenyl)-, involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, Rhodanine, 3-(p-ethoxyphenyl)-, inhibits aldose reductase by binding to its active site, preventing the conversion of glucose to sorbitol . Additionally, Rhodanine, 3-(p-ethoxyphenyl)-, can interact with DNA and RNA, leading to changes in gene expression and affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rhodanine, 3-(p-ethoxyphenyl)-, can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to Rhodanine, 3-(p-ethoxyphenyl)-, has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Rhodanine, 3-(p-ethoxyphenyl)-, vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing complications related to diabetes by inhibiting aldose reductase . At high doses, Rhodanine, 3-(p-ethoxyphenyl)-, can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Rhodanine, 3-(p-ethoxyphenyl)-, is involved in several metabolic pathways, primarily through its interaction with enzymes. It inhibits aldose reductase in the polyol pathway, thereby reducing the conversion of glucose to sorbitol . This inhibition can help manage hyperglycemia-related complications. Additionally, Rhodanine, 3-(p-ethoxyphenyl)-, can affect other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Rhodanine, 3-(p-ethoxyphenyl)-, within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, Rhodanine, 3-(p-ethoxyphenyl)-, can bind to specific proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
Rhodanine, 3-(p-ethoxyphenyl)-, exhibits specific subcellular localization, which can influence its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The subcellular localization of Rhodanine, 3-(p-ethoxyphenyl)-, is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rhodanine, 3-(p-ethoxyphenyl)- typically involves the reaction of carbon disulfide, ammonia, and chloroacetic acid, which proceeds via an intermediate dithiocarbamate. Another method involves the reaction of p-ethoxyaniline with trithiocarbodiglycolic acid in the presence of water under heating conditions .
Industrial Production Methods: Industrial production methods for rhodanine derivatives often employ green chemistry techniques. These include aqueous medium synthesis, ionic liquid, microwave, ultrasonic irradiation, solvent-free methods, and the use of solid catalysts such as mesoporous materials and magnetic nanoparticles .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodanine, 3-(p-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, while nucleophilic substitution can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Rhodanine, 3-(p-ethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and antitubercular activities.
Medicine: It has shown potential as an anticancer agent and is used in the development of drugs for diabetic complications.
Industry: Rhodanine derivatives are used in the dye industry and as intermediates in the synthesis of various pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Thiazolidin-4-ones: These compounds share the thiazolidine core with rhodanine but differ in their substituents.
Thiazolidinediones: These are similar to rhodanine but have a different substitution pattern and are known for their antidiabetic properties.
Uniqueness: Rhodanine, 3-(p-ethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike thiazolidinediones, which are primarily used for their antidiabetic effects, rhodanine derivatives have a broader spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties .
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-16-11(12)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDUMUCIBCSUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178106 | |
| Record name | Rhodanine, 3-(p-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23517-71-7 | |
| Record name | 3-(p-Ethoxyphenyl)-rhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC160629 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rhodanine, 3-(p-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(P-ETHOXYPHENYL)-RHODANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H706SW97GE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















